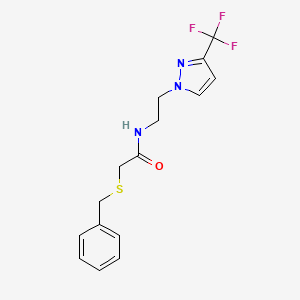

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

描述

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group and a trifluoromethyl-substituted pyrazole moiety. The compound’s structure comprises three key regions:

- Acetamide core: The central acetamide group (-N-C(=O)-CH₂-) links the benzylthio and pyrazole-containing ethylamine side chain.

- Benzylthio substituent: The sulfur atom in the benzylthio group may enhance lipophilicity and influence metabolic stability.

- Pyrazole-ethylamine side chain: The ethyl group connects the acetamide to a 3-(trifluoromethyl)-1H-pyrazole, a heterocycle known for its electron-withdrawing properties and role in bioactivity modulation.

While direct synthesis data for this compound are absent in the provided evidence, analogous acetamide derivatives (e.g., benzothiazole-linked analogs) are synthesized via nucleophilic substitution or microwave-assisted reactions, as seen in related patents .

属性

IUPAC Name |

2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-6-8-21(20-13)9-7-19-14(22)11-23-10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDIXLZYWSWFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring:

Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol.

Formation of the Acetamide Moiety: The final step involves the coupling of the pyrazole derivative with an acetamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

化学反应分析

Types of Reactions

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide moiety can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. A study highlighted that sulfonamide-containing pyrazole derivatives can effectively block COX-2 in vitro, suggesting potential for treating inflammation-related disorders such as arthritis and other chronic inflammatory conditions .

Cancer Research

Pyrazole derivatives are being investigated for their anticancer properties. The introduction of a trifluoromethyl group can enhance the selectivity and potency of these compounds against various cancer cell lines. Preliminary studies suggest that compounds with similar structures may induce apoptosis in tumor cells, making them candidates for further development in cancer therapeutics.

Antidiabetic Properties

Some pyrazole derivatives have been studied for their potential antidiabetic effects. Research on related compounds has shown that they can improve insulin sensitivity and reduce blood glucose levels. The structure of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide may allow it to interact with metabolic pathways involved in glucose regulation.

Case Studies and Findings

作用机制

The mechanism of action of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide and related acetamide derivatives:

Key Comparisons :

Structural Variations: Heterocyclic Moieties: The target compound’s pyrazole contrasts with benzothiazole in compounds 12 and 13 . Substituent Effects: The benzylthio group in the target compound distinguishes it from analogs with methoxy (e.g., compound 11 in ) or phenyl groups. This sulfur-containing substituent may alter solubility and redox stability. Trifluoromethyl Placement: Unlike compound 13, which has a trifluoromethyl group on both the benzothiazole and phenyl ring, the target compound localizes the CF₃ group solely on the pyrazole, reducing steric bulk .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., compound 13, 19% yield ) is common for similar acetamides, but yields vary significantly depending on substituent complexity.

Potential Bioactivity: While biological data are absent, trifluoromethyl groups in analogous compounds (e.g., ) are often associated with improved metabolic stability and target affinity. The benzylthio group in the target compound could confer unique pharmacokinetic properties, such as prolonged half-life due to reduced CYP450-mediated oxidation.

生物活性

2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic compound characterized by its unique structural features, including a benzylthio group, a trifluoromethyl-substituted pyrazole ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀F₃N₃OS |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1448048-10-9 |

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its ability to penetrate biological membranes and interact with intracellular targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylthio compounds have shown efficacy against a range of bacteria and fungi. In a study focusing on related compounds, several exhibited strong antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1 summarizes the antimicrobial activity of related benzylthio derivatives:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant |

| 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide | S. pyogenes, Klebsiella pneumoniae | Moderate |

Anticancer Potential

Pyrazole derivatives are recognized for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. Research has demonstrated that certain pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and other oncogenic targets . The incorporation of the trifluoromethyl group in the structure may enhance these effects by improving binding affinity to target proteins.

Case Studies

- Antibacterial Screening : A series of benzylthio derivatives were synthesized and screened for antibacterial activity. The results indicated that several compounds showed promising activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity Evaluation : In vitro studies on pyrazole derivatives indicated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride derivatives react with thiol-containing intermediates (e.g., benzylthiol) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Subsequent coupling with a trifluoromethyl pyrazole ethylamine intermediate under reflux conditions yields the target molecule. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to prevent oxidation of the benzylthio group .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization typically involves 13C NMR (e.g., DMSO-d6 at 101 MHz for resolving carbonyl and trifluoromethyl groups) , 1H NMR for tracking proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm), and FT-IR (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). For example, the trifluoromethyl group’s signature split peaks in 19F NMR can validate purity .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DCM, DMF) are preferred for nucleophilic substitutions. Acidic conditions (e.g., NaHSO4-SiO2 catalyst in acetic acid at 80°C) enhance condensation reactions, as demonstrated in analogous pyrazole-acetamide syntheses . Catalytic bases like TEA or DMAP improve reaction rates in alkylation steps .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Switch to DMF for better solubility of bulky intermediates.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces decomposition of heat-sensitive intermediates .

Q. What in silico approaches predict the compound’s biological targets?

- Methodological Answer : Molecular docking (Autodock Vina, Schrödinger Suite) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the trifluoromethyl group’s electronegativity may favor binding to hydrophobic pockets in target proteins. Pharmacophore modeling (e.g., MOE software) identifies critical features (e.g., hydrogen bond acceptors from the acetamide group) for activity .

Q. How to resolve discrepancies in NMR data across studies?

- Methodological Answer : Contradictions in NMR peaks (e.g., pyrazole ring shifts) may stem from solvent polarity or impurities. Cross-validate with COSY and HSQC experiments to assign signals accurately. For example, DMSO-d6 vs. CDCl3 can shift acetamide protons by 0.3–0.5 ppm due to hydrogen bonding differences .

Q. What strategies functionalize the benzylthio group for structure-activity relationship (SAR) studies?

- Methodological Answer : The benzylthio moiety can be:

- Oxidized to sulfone using H2O2/acetic acid to study electron-withdrawing effects.

- Alkylated with propargyl bromide for click chemistry modifications .

- Replaced with selenomethyl analogs to compare redox activity .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals. For example, the trifluoromethyl group’s metabolic resistance may prolong half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。